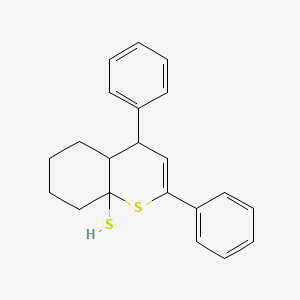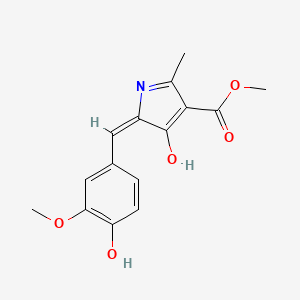![molecular formula C24H18FN5OS2 B11615752 (6Z)-3-(benzylsulfanyl)-6-{[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one](/img/structure/B11615752.png)
(6Z)-3-(benzylsulfanyl)-6-{[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6Z)-3-(BENZYLSULFANYL)-6-({1-[(4-FLUOROPHENYL)METHYL]-1H-PYRROL-2-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,2,4]THIADIAZOLO[4,5-A]PYRIMIDIN-7-ONE is a complex organic molecule that belongs to the class of thiadiazolopyrimidines. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a fluorophenylmethyl group, and a pyrrolyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-3-(BENZYLSULFANYL)-6-({1-[(4-FLUOROPHENYL)METHYL]-1H-PYRROL-2-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,2,4]THIADIAZOLO[4,5-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core thiadiazolopyrimidine structure, followed by the introduction of the benzylsulfanyl, fluorophenylmethyl, and pyrrolyl groups through various substitution reactions. Common reagents used in these reactions include sulfur-containing compounds, fluorinated aromatic compounds, and pyrrole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(6Z)-3-(BENZYLSULFANYL)-6-({1-[(4-FLUOROPHENYL)METHYL]-1H-PYRROL-2-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,2,4]THIADIAZOLO[4,5-A]PYRIMIDIN-7-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The benzylsulfanyl and fluorophenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the imino group can produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (6Z)-3-(BENZYLSULFANYL)-6-({1-[(4-FLUOROPHENYL)METHYL]-1H-PYRROL-2-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,2,4]THIADIAZOLO[4,5-A]PYRIMIDIN-7-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown potential as a bioactive molecule with various pharmacological properties. Studies have investigated its effects on cellular processes, enzyme activity, and receptor binding, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, (6Z)-3-(BENZYLSULFANYL)-6-({1-[(4-FLUOROPHENYL)METHYL]-1H-PYRROL-2-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,2,4]THIADIAZOLO[4,5-A]PYRIMIDIN-7-ONE is being explored for its potential as a therapeutic agent. Its unique structure and biological activity make it a promising candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, materials science, and nanotechnology.
Mecanismo De Acción
The mechanism of action of (6Z)-3-(BENZYLSULFANYL)-6-({1-[(4-FLUOROPHENYL)METHYL]-1H-PYRROL-2-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,2,4]THIADIAZOLO[4,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (6Z)-3-(BENZYLSULFANYL)-6-({1-[(4-CHLOROPHENYL)METHYL]-1H-PYRROL-2-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,2,4]THIADIAZOLO[4,5-A]PYRIMIDIN-7-ONE
- (6Z)-3-(BENZYLSULFANYL)-6-({1-[(4-METHOXYPHENYL)METHYL]-1H-PYRROL-2-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,2,4]THIADIAZOLO[4,5-A]PYRIMIDIN-7-ONE
Uniqueness
The uniqueness of (6Z)-3-(BENZYLSULFANYL)-6-({1-[(4-FLUOROPHENYL)METHYL]-1H-PYRROL-2-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,2,4]THIADIAZOLO[4,5-A]PYRIMIDIN-7-ONE lies in its specific combination of functional groups and its potential biological activity. The presence of the fluorophenylmethyl group, in particular, may confer unique properties compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C24H18FN5OS2 |
|---|---|
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
(6Z)-3-benzylsulfanyl-6-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methylidene]-5-imino-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H18FN5OS2/c25-18-10-8-16(9-11-18)14-29-12-4-7-19(29)13-20-21(26)30-23(27-22(20)31)33-28-24(30)32-15-17-5-2-1-3-6-17/h1-13,26H,14-15H2/b20-13-,26-21? |
Clave InChI |
IPQMDDQIMQZLEI-HHGYXRTLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CSC2=NSC3=NC(=O)/C(=C\C4=CC=CN4CC5=CC=C(C=C5)F)/C(=N)N32 |
SMILES canónico |
C1=CC=C(C=C1)CSC2=NSC3=NC(=O)C(=CC4=CC=CN4CC5=CC=C(C=C5)F)C(=N)N32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(2-methoxy-5-methylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11615672.png)
![(6Z)-5-imino-6-({1-[3-(4-methylphenoxy)propyl]-1H-pyrrol-2-yl}methylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11615676.png)

![7-cyclohexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11615680.png)
![(4-fluorophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone](/img/structure/B11615687.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615694.png)
![Ethyl 2-{[(E)-1-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-YL)methylidene]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B11615702.png)
![3-((5Z)-5-{[2-(4-Methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B11615713.png)

![2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615734.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(naphthalen-1-YL)acetamide](/img/structure/B11615745.png)
![1-[3-Hydroxy-2-(4-methoxy-phenyl)-5-methyl-3H-imidazol-4-yl]-ethanone](/img/structure/B11615759.png)

![4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11615772.png)
